2-Thienyl disulfide

Overview

Description

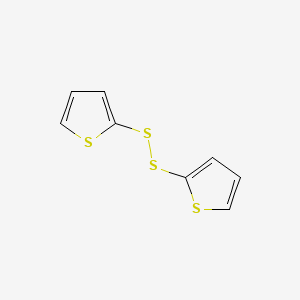

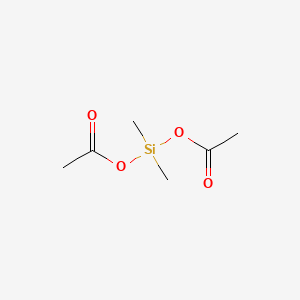

2-Thienyl disulfide is an organic compound with the molecular formula C8H6S4. It is characterized by the presence of two thiophene rings connected by a disulfide bond. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is known for its distinctive sulfurous odor and is often used in various chemical applications.

Mechanism of Action

Target of Action

Thiophene derivatives, which include 2-thienyl disulfide, are known to exhibit a variety of properties and applications in industrial chemistry and material science .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives, which include 2-Thienyl disulfide, have been studied for their potential as biologically active compounds .

Cellular Effects

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thienyl disulfide typically involves the oxidation of thiophene derivatives. One common method is the reaction of 2-thiophenethiol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as iron salts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Thienyl disulfide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfoxides and sulfones.

Reduction: The disulfide bond can be reduced to yield thiophenethiol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Hydrogen sulfide, thiourea.

Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed:

Oxidation: Thiophene sulfoxide, thiophene sulfone.

Reduction: 2-Thiophenethiol.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

2-Thienyl disulfide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound has been studied for its potential antimicrobial properties.

Medicine: Research is ongoing into its potential use as an anti-inflammatory agent.

Industry: It is used in the production of organic semiconductors and corrosion inhibitors

Comparison with Similar Compounds

Thiophene: A simpler analog with a single thiophene ring.

2-Thiophenethiol: The reduced form of 2-Thienyl disulfide.

Thiophene sulfoxide and sulfone: Oxidized derivatives of thiophene.

Uniqueness: this compound is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs. The presence of two thiophene rings also enhances its aromaticity and potential for substitution reactions .

Properties

IUPAC Name |

2-(thiophen-2-yldisulfanyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S4/c1-3-7(9-5-1)11-12-8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFWWMPGNMXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SSC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047476 | |

| Record name | 2-Thienyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Yellow to green crystals; rubbery odour | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Thienyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

5% in CH3CN, Soluble at room temperature (in ethanol) | |

| Record name | 2-Thienyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6911-51-9 | |

| Record name | 2,2′-Dithiobis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6911-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(thiophene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thienyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DITHIOBIS(THIOPHENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2G7KBC8VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 57 °C | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary method for synthesizing 2-thienyl disulfide?

A: While this compound itself may be commercially available, its derivatives are often synthesized. One common approach involves the reaction of appropriately substituted bromonitrothiophenes with sodium sulfide. This method allows for the introduction of various functional groups, enabling structure-activity relationship studies. []

Q2: Can you provide an example of a specific derivative of this compound and its synthesis?

A: Researchers synthesized a novel bis(2-thienyl)disulfide derivative (compound 4 in the study) through a multi-step reaction. This involved reacting ethyl 3-oxobutanoate, carbon disulfide, and chloroacetone in the presence of K2CO3. []

Q3: What spectroscopic techniques are valuable for characterizing this compound derivatives?

A: Various spectroscopic methods are crucial for confirming the structure of synthesized this compound derivatives. These include: * NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides information about the compound's structure and the environment of its hydrogen and carbon atoms. Researchers utilized both experimental NMR and DFT calculations to analyze compound 4. [] * IR (Infrared) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [] * UV (Ultraviolet-Visible) Spectroscopy: Provides insights into the electronic transitions within the molecule, which can be related to its structure and conjugation. []

Q4: Have any computational studies been performed on this compound derivatives?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study this compound derivatives. For example, DFT was used for: * Charge population analysis: This helps understand the distribution of electron density within the molecule, offering insights into its reactivity and potential interactions. [] * Simulating experimental NMR chemical shifts: Comparing calculated and experimental NMR data helps validate the proposed structure of the synthesized compound. []

Q5: Beyond structural characterization, are there any applications of this compound derivatives that have been investigated?

A5: Research suggests potential applications in the following areas:

* **Antimicrobial activity:** Studies on di(nitrothienyl)sulfides, including this compound derivatives, demonstrated in vitro activity against several gram-positive bacteria. Interestingly, replacing the thiophene ring with a benzene ring reduced the observed activity. This highlights the importance of the thiophene moiety for the antimicrobial properties of these compounds. []* **In silico studies:** Computational methods have been employed to investigate the potential of compound **4** as a dihydrofolate reductase (DHFR) inhibitor. This enzyme plays a critical role in folate metabolism and is a target for various antibacterial and anticancer drugs. These in silico studies provide preliminary evidence that warrants further experimental validation. []Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,18-bis(4-chlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584541.png)